Ethyl benzo[d]isothiazole-7-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H9NO2S |
|---|---|
Molecular Weight |
207.25 g/mol |
IUPAC Name |
ethyl 1,2-benzothiazole-7-carboxylate |
InChI |
InChI=1S/C10H9NO2S/c1-2-13-10(12)8-5-3-4-7-6-11-14-9(7)8/h3-6H,2H2,1H3 |
InChI Key |
LWUDGPXYJCGOLG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=C1SN=C2 |
Origin of Product |
United States |
Chemical Reactivity and Transformation of Ethyl Benzo D Isothiazole 7 Carboxylate Derivatives
Reactions Involving the Ethyl Ester Functionality
The ethyl ester group at the 7-position is a versatile handle for chemical modification. Its primary reactions involve nucleophilic acyl substitution, allowing for the conversion into other functional groups.
The most fundamental transformation is hydrolysis, which converts the ester into the corresponding benzo[d]isothiazole-7-carboxylic acid. This reaction can be carried out under either acidic or basic conditions. The resulting carboxylic acid is a key intermediate for synthesizing amides or other ester derivatives through standard coupling protocols.
Another common reaction is transesterification, where the ethyl group is exchanged for a different alkyl or aryl group by reacting the ester with an excess of another alcohol in the presence of an acid or base catalyst. Furthermore, the ester can be reduced to the corresponding primary alcohol, (benzo[d]isothiazol-7-yl)methanol, using powerful reducing agents like lithium aluminum hydride (LiAlH₄).
| Reaction Type | Reagents & Conditions | Product | Reference |
|---|---|---|---|
| Basic Hydrolysis | NaOH (aq), Ethanol (B145695)/Water, Reflux | Benzo[d]isothiazole-7-carboxylic acid | |
| Acidic Hydrolysis | HCl (aq), Dioxane, 80°C | Benzo[d]isothiazole-7-carboxylic acid | |
| Aminolysis | Amine (e.g., Methylamine), DMF, 100°C | 7-(Alkylcarbamoyl)benzo[d]isothiazole | |
| Reduction | Lithium aluminum hydride (LiAlH₄), Anhydrous Ether/THF | (Benzo[d]isothiazol-7-yl)methanol | General Reaction |
Reactivity of the Isothiazole (B42339) Heterocycle
The isothiazole ring is an electron-deficient aromatic system, which dictates its reactivity. This deficiency makes the ring susceptible to nucleophilic attack and ring-opening reactions, while electrophilic substitution on the ring carbons is generally difficult.
Studies on related 3-chloro-1,2-benzisothiazoles demonstrate that the C-3 position is highly susceptible to nucleophilic substitution. rsc.org Reaction with various carbanions, such as those derived from diethyl malonate or ethyl cyanoacetate, can lead to either direct substitution at the C-3 position or a more complex rearrangement involving ring opening to form benzo[b]thiophene derivatives. rsc.org This suggests that if a leaving group were present at the C-3 position of an ethyl benzo[d]isothiazole-7-carboxylate derivative, it would be a prime site for functionalization.
Ring-opening reactions are a known transformation for benzisothiazole and related benzothiazole (B30560) systems. scholaris.caresearchgate.net For instance, oxidative ring-opening of benzothiazoles with reagents like magnesium monoperoxyphthalate (MMPP) in alcoholic solvents yields acylamidobenzene sulfonate esters. scholaris.cascholaris.ca While not directly demonstrated on this compound, this suggests the N-S bond of the isothiazole ring is susceptible to cleavage under specific oxidative or reductive conditions. A proposed mechanism involves initial attack at the sulfur or nitrogen atom, leading to the cleavage of the weak N-S bond. rsc.org
| Reaction Type | Starting Material Analogue | Reagents & Conditions | Product Type | Reference |
|---|---|---|---|---|
| Nucleophilic Substitution | 3-Chloro-1,2-benzisothiazole | Ethyl cyanoacetate, NaOEt, EtOH | Ethyl (1,2-benzisothiazol-3-yl)cyanoacetate | rsc.org |
| Nucleophilic Attack & Rearrangement | 3-Chloro-1,2-benzisothiazole | Diethyl malonate, NaOEt, EtOH | Ethyl 3-aminobenzo[b]thiophen-2-carboxylate | rsc.org |
| Oxidative Ring-Opening | Benzothiazole | MMPP, Alcohol (e.g., MeOH, EtOH) | Acyl aminobenzene sulfonate ester | scholaris.caresearchgate.net |
Transformations on the Fused Benzene (B151609) Ring
The fused benzene ring's reactivity towards electrophilic aromatic substitution is significantly influenced by the attached isothiazole ring and the ethyl carboxylate group. Both groups are electron-withdrawing, which deactivates the benzene ring towards electrophilic attack compared to benzene itself. The directing effects of the heterocyclic ring and the ester group must be considered. The isothiazole ring would likely direct incoming electrophiles to the C-4 and C-6 positions. The C-7 carboxylate group would further deactivate the ring and direct meta to its own position (C-4 and C-6). Therefore, electrophilic substitution, such as nitration or halogenation, would be expected to occur preferentially at the C-4 and/or C-6 positions, though requiring harsh reaction conditions.
Conversely, the electron-deficient nature of the bicyclic system could make it a candidate for nucleophilic aromatic substitution (SNAr), provided a suitable leaving group (like a halogen) is present on the benzene ring.
Intramolecular Cyclization and Rearrangement Pathways
The this compound framework can be a precursor for constructing more complex, fused heterocyclic systems through intramolecular cyclization. These reactions often require prior modification of the molecule to introduce the necessary reactive functional groups.
For example, introducing a reactive group at the C-3 position could enable cyclization with the C-7 ester. A well-documented pathway in related systems is the intramolecular oxidative dehydrogenative cyclization, often catalyzed by transition metals like copper, to form new bonds. nih.gov For instance, if the ester were converted to a hydrazide and a suitable electrophilic center were generated elsewhere on the molecule, an intramolecular cyclization could lead to a fused triazole or pyrazole (B372694) system.
Research on the synthesis of benzo[a]carbazole derivatives has shown that intermediates with appropriately positioned functional groups can undergo intramolecular ring closure under thermal or acidic conditions to yield polycyclic aromatic compounds. nih.govrsc.org Similarly, a derivative of this compound could be engineered to undergo a PPh₃-promoted tandem reaction, which has been used in related benzisothiazolones to achieve ring expansion to 1,4-benzothiazepine derivatives. core.ac.uk
Nucleophilic and Electrophilic Reactivity Studies on this compound Systems
Electrophilic Sites: The most prominent electrophilic centers are the carbonyl carbon of the ethyl ester, which is susceptible to nucleophilic acyl substitution, and the C-3 carbon of the isothiazole ring, which is prone to attack by strong nucleophiles, especially if activated with a leaving group. rsc.org Computational studies on similar isothiazole derivatives confirm that the ring carbons are susceptible to nucleophilic attack. physchemres.org
Nucleophilic Sites: The primary nucleophilic site is the nitrogen atom of the isothiazole ring, which can act as a base or a nucleophile in alkylation reactions. The sulfur atom, with its lone pairs, can also exhibit nucleophilicity, particularly in reactions with soft electrophiles.
The molecule as a whole can act as a nucleophile in certain contexts. For example, in reactions with strong electrophiles like dibromine or sulfuryl chloride, related isothiazolinones have been shown to act as the nucleophilic partner, with the reaction occurring across a C=C bond within the heterocycle. physchemres.org This highlights the dual electrophilic and nucleophilic potential of the benzisothiazole scaffold, allowing for a broad spectrum of chemical transformations.
Structural Elucidation and Spectroscopic Characterization of Ethyl Benzo D Isothiazole 7 Carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. For Ethyl benzo[d]isothiazole-7-carboxylate, both ¹H and ¹³C NMR would be indispensable.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis
The ¹H NMR spectrum would be expected to provide key information about the number of different types of protons and their neighboring environments. The aromatic region would likely show complex multiplets for the protons on the benzene (B151609) ring. The ethyl ester group would be characterized by a quartet for the methylene (B1212753) (-CH2-) protons, resulting from coupling to the adjacent methyl group, and a triplet for the terminal methyl (-CH3) protons.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.5 - 8.5 | m | 3H | Ar-H |
| ~9.0 | s | 1H | H-3 (isothiazole ring) |
| ~4.4 | q | 2H | -OCH₂CH₃ |
| ~1.4 | t | 3H | -OCH₂CH₃ |
Note: These are predicted values and require experimental verification.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis
The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms in the molecule. Key signals would include the carbonyl carbon of the ester group, typically found in the range of 160-170 ppm, and the carbons of the fused aromatic rings. The two carbons of the ethyl group would appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~165 | C=O (ester) |
| ~120 - 155 | Aromatic and isothiazole (B42339) carbons |
| ~61 | -OCH₂CH₃ |
| ~14 | -OCH₂CH₃ |
Note: These are predicted values and require experimental verification.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the most prominent absorption band would be from the carbonyl (C=O) stretching of the ester group, expected around 1720 cm⁻¹. Other significant peaks would include C-H stretching from the aromatic and aliphatic portions, C=C and C=N stretching from the aromatic and isothiazole rings, and C-O stretching of the ester.
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2980-2850 | Medium-Weak | Aliphatic C-H stretch |
| ~1720 | Strong | C=O stretch (ester) |
| ~1600-1450 | Medium-Weak | C=C and C=N aromatic ring stretch |
| ~1250-1000 | Strong | C-O stretch (ester) |
Note: These are expected ranges and require experimental verification.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The fused aromatic system of this compound is expected to show characteristic absorption bands in the UV region, corresponding to π→π* transitions. The exact wavelength of maximum absorbance (λmax) would be influenced by the solvent used for the analysis.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis. The molecular ion peak (M⁺) would confirm the molecular weight of the compound (207.25 g/mol ). Common fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, and cleavage of the isothiazole ring.
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Fragment |
|---|---|
| 207 | [M]⁺ |
| 179 | [M - C₂H₄]⁺ |
| 162 | [M - OCH₂CH₃]⁺ |
| 134 | [M - COOCH₂CH₃]⁺ |
Note: These are predicted fragments and require experimental verification.
Computational and Theoretical Investigations of Ethyl Benzo D Isothiazole 7 Carboxylate
Density Functional Theory (DFT) Calculations
DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like Ethyl benzo[d]isothiazole-7-carboxylate, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311+G(d,p), would provide deep insights into its intrinsic properties. researchgate.net
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
The electronic structure dictates the fundamental chemical and physical properties of a molecule. An analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding its reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.netscirp.org For related benzothiazole (B30560) derivatives, the distribution of HOMO and LUMO densities reveals the regions most susceptible to electrophilic and nucleophilic attack, respectively. nih.gov
Table 1: Hypothetical Frontier Molecular Orbital (FMO) Data for this compound (Note: This data is illustrative and based on typical values for similar heterocyclic compounds. Specific experimental or computational data for the title compound is not available.)
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap (ΔE) | 4.7 |
Prediction and Validation of Vibrational Frequencies and Electronic Spectra
Theoretical vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. By comparing the calculated frequencies with experimental data, the vibrational modes of the molecule can be assigned to specific functional groups, confirming its structure. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra (UV-Vis), providing information on the electronic transitions within the molecule. researchgate.net For related thiazole (B1198619) derivatives, computed results from DFT have shown close agreement with experimental spectroscopic data. researchgate.netresearchgate.net
Analysis of Global Reactivity Parameters (GRPs)
Table 2: Calculated Global Reactivity Parameters (Note: These values are derived from the hypothetical FMO data in Table 1 and serve as an illustrative example.)
| Parameter | Formula | Hypothetical Value |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.15 eV |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.35 eV |
| Chemical Softness (S) | 1/η | 0.426 eV-1 |
| Electrophilicity Index (ω) | χ2 / (2η) | 3.66 eV |
Molecular Docking Studies of Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is instrumental in drug discovery for identifying potential biological targets and understanding the mechanism of action. For a compound like this compound, docking studies would involve placing the molecule into the binding site of a specific protein (e.g., an enzyme or receptor) and calculating the binding affinity. These studies can reveal crucial interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.govnih.gov For instance, docking studies on other benzo[d]isothiazole derivatives have successfully elucidated their binding modes with targets like the PD-L1 protein. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their complexes over time. An MD simulation of this compound, either in a solvent or bound to a protein, would track the movements of its atoms, revealing its conformational flexibility and the stability of its different forms. nih.govrsc.org For ligand-protein complexes, MD simulations are used to assess the stability of the binding pose predicted by docking. By analyzing parameters like the root-mean-square deviation (RMSD) over the simulation time, researchers can validate the stability of the interaction. nih.govrsc.org
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in mapping out the intricate details of reaction mechanisms. For a compound like this compound, understanding its formation is key to optimizing synthesis and developing new derivatives. DFT allows researchers to model the potential energy surface of a reaction, identifying transition states, intermediates, and the associated energy barriers. mdpi.com
A plausible synthetic route to the benzo[d]isothiazole core involves the intramolecular cyclization of a precursor molecule, such as a properly substituted 2-mercaptobenzamide derivative. nih.govresearchgate.net Theoretical investigations can elucidate this process by modeling the step-by-step transformation.
Hypothetical Reaction Pathway for Benzisothiazole Ring Formation:
A common strategy for synthesizing the benzisothiazole skeleton is through the oxidative S-N bond formation. researchgate.net A hypothetical reaction mechanism for the formation of the this compound core might proceed as follows:
Deprotonation and Thiolate Formation: The reaction could initiate with the deprotonation of a thiol group on a substituted benzamide (B126) precursor.
Intramolecular Nucleophilic Attack: The resulting thiolate anion could then perform an intramolecular nucleophilic attack on the amide nitrogen.
Oxidative Cyclization: This is often the rate-determining step where the S-N bond is fully formed, leading to the heterocyclic ring. DFT calculations can be employed to calculate the activation energy for this step.
Aromatization: A final step may involve the loss of a leaving group or a rearrangement to achieve the stable aromatic benzo[d]isothiazole system.
By calculating the Gibbs free energy for each step, a complete energy profile of the reaction can be constructed. This profile reveals the feasibility of the proposed mechanism and highlights the most energy-demanding step (the rate-determining step). For instance, DFT calculations can compare different potential pathways, such as radical versus ionic mechanisms, to determine the most likely route under specific reaction conditions. mdpi.com
Table 1: Illustrative Energy Profile Data from a DFT Calculation for a Hypothetical Reaction Step
| Parameter | Value (kcal/mol) | Description |
| ΔE | -15.2 | Electronic Energy Change |
| ΔH | -14.8 | Enthalpy Change |
| ΔG | -10.5 | Gibbs Free Energy Change |
| Ea | +25.7 | Activation Energy |
This table represents typical data that would be generated from a DFT calculation for a single step in a reaction mechanism. The negative ΔG indicates a spontaneous process for this step, while the Ea represents the energy barrier that must be overcome.
In Silico Structure-Activity Relationship (SAR) Modeling and Predictive Analytics
In silico Structure-Activity Relationship (SAR) modeling is a cornerstone of modern drug discovery and materials science. It seeks to correlate the structural or physicochemical properties of a compound with its biological activity or a specific property of interest. researchgate.netnih.gov For this compound, SAR studies can predict its potential biological activities, such as antimicrobial or enzymatic inhibition, by comparing its computed properties to those of known active molecules. mdpi.comnih.gov
The process begins with the calculation of a wide range of molecular descriptors for the compound. These descriptors quantify various aspects of the molecule's structure and electronics.
Key Molecular Descriptors in SAR Studies:
Electronic Descriptors: These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability. sciencepub.net
Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its size, shape, and branching.
Quantum Chemical Descriptors: Properties like dipole moment, polarizability, and electrostatic potential are calculated to understand how the molecule will interact with its environment. sciencepub.net
Once these descriptors are calculated, they are used to build a quantitative structure-activity relationship (QSAR) model. This is a mathematical equation that links the descriptors to the observed activity. researchgate.net
Example of a Simplified QSAR Equation:
Activity = c0 + (c1 * Descriptor1) + (c2 * Descriptor2) + ...
Where 'c' represents coefficients determined through statistical regression.
These models, once validated, can be used to predict the activity of new, unsynthesized derivatives of this compound. This predictive capability allows chemists to prioritize the synthesis of compounds with the highest likelihood of being active, saving significant time and resources. nih.gov
Table 2: Representative Calculated Molecular Descriptors for SAR Modeling of a Benzisothiazole Derivative
| Descriptor | Value | Significance |
| HOMO Energy | -6.8 eV | Relates to electron-donating ability |
| LUMO Energy | -1.5 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability |
| Dipole Moment | 3.2 D | Measures polarity and influences solubility |
| Molecular Weight | 223.25 g/mol | Basic property related to size |
| LogP | 2.5 | Measure of lipophilicity |
This table showcases a selection of molecular descriptors that would be calculated for a compound like this compound to build an SAR model. The values are illustrative.
By leveraging these computational tools, researchers can gain a comprehensive understanding of the chemical nature of this compound, predict its behavior, and rationally design new molecules with desired properties.
Exploration of Biological Activities and Molecular Mechanisms of Action for Ethyl Benzo D Isothiazole 7 Carboxylate Analogues in Vitro Studies
Antimicrobial Activity Studies (In Vitro)
The benzo[d]isothiazole scaffold and its isosteres, such as benzothiazoles, are integral to a variety of compounds exhibiting significant antimicrobial properties. Researchers have synthesized and evaluated numerous derivatives to understand their structure-activity relationships (SAR) and potential as antimicrobial agents.
Broad-Spectrum Antibacterial Efficacy
Analogues based on the related benzo[d]thiazole structure have demonstrated notable antibacterial activity. A series of benzo[d]thiazole-hydrazones were synthesized and screened, with several compounds showing superior potency compared to reference drugs like chloramphenicol and rifampicin nih.gov. The antimicrobial activity was found to be dependent on the nature of substituents on the phenyl ring nih.gov. Specifically, the presence of electron-donating groups, such as hydroxyl (-OH) and methoxy (-OCH3), tended to increase antibacterial activity nih.gov. Furthermore, incorporating heterocyclic moieties like thiophene and indole (B1671886) into the structure also resulted in good antimicrobial activities nih.gov.
Chalcone-based benzothiazole (B30560) derivatives have also been synthesized and tested against resistant bacterial strains, showing excellent activity nih.gov. In another study, benzothiazole derivatives clubbed with isatin showed promising antibacterial activity, particularly against Gram-negative bacteria such as E. coli and P. aeruginosa, with some analogues exceeding the potency of ciprofloxacin nih.gov. Similarly, pyrimidinylbenzazolyl urea derivatives containing a benzothiazole core demonstrated strong activity against B. subtilis nih.gov.
The table below summarizes the antibacterial activity of selected benzothiazole analogues.
| Compound Class | Test Organism | Activity (MIC/ZOI) | Reference |
| Isatin-Benzothiazole Hybrid (41c) | E. coli | 3.1 µg/mL | nih.gov |
| Isatin-Benzothiazole Hybrid (41c) | P. aeruginosa | 6.2 µg/mL | nih.gov |
| Pyrazole-Thiazole-Benzothiazole Hybrid (63a) | B. subtilis | 1.9 µg/mL | nih.gov |
| Pyrimidinylbenzazolyl Urea Derivative (111) | B. subtilis | 40 ± 1.3 mm (ZOI) | nih.gov |
| Chalcone-Benzothiazole Hybrid (138a) | Xoo, Xac, Rs | 33–72% inhibition | nih.gov |
Antifungal Activity Assessment
The antifungal potential of benzo[d]isothiazole analogues and related structures has also been investigated. In the study of benzo[d]thiazole-hydrazones, several compounds exhibited good antifungal activity when compared to the standard drug ketoconazole nih.gov. A preliminary SAR study indicated that, in contrast to antibacterial activity, the presence of electron-withdrawing groups such as chloro (-Cl), nitro (-NO2), fluoro (-F), and bromo (-Br) on the phenyl ring tended to increase antifungal efficacy nih.gov.
Another study involving the synthesis of heteroaryl(aryl) thiazole (B1198619) derivatives reported that some compounds displayed notable antifungal activity, with minimum inhibitory concentrations (MIC) and minimum fungicidal concentrations (MFC) determined for various fungal strains nih.gov. For instance, one of the most active compounds showed MIC values in the range of 0.08–0.23 mg/mL nih.gov. However, a separate investigation of benzo[d]isothiazole Schiff bases found no significant activity against the yeast Candida albicans or the mold Aspergillus fumigatus nih.gov.
The table below presents the antifungal activity of a selected thiazole derivative.
| Compound | Test Organism | Activity (MIC in mg/mL) | Activity (MFC in mg/mL) | Reference |
| Compound 8 | Fungal Strains | 0.08–0.23 | 0.11–0.47 | nih.gov |
| Compound 7 | Fungal Strains | 0.23–0.47 | 0.47–0.94 | nih.gov |
Antimycobacterial Activity, including against Mycobacterium tuberculosis
Analogues of benzo[d]isothiazole are of particular interest for their antimycobacterial properties, especially against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Benzothiazole-2-carboxyarylalkylamides have been reported as a new class of potent anti-mycobacterial agents researchgate.net. In one study, forty-one target compounds were synthesized, and twelve exhibited promising activity against the H37Rv strain of Mtb, with MIC values ranging from 0.78 to 6.25 µg/mL researchgate.net. The most potent compound in this series was found to be non-toxic to HEK 293T cell lines, indicating a favorable therapeutic index researchgate.net.
Further research into imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives also revealed significant anti-mycobacterial potential nih.gov. The most active benzo-[d]-imidazo-[2,1-b]-thiazole derivative, IT10, which contains a 4-nitro phenyl moiety, showed an IC50 of 2.32 μM against Mtb H37Ra nih.gov. Another compound, IT06, with a 2,4-dichloro phenyl moiety, also demonstrated significant activity with an IC50 of 2.03 μM nih.gov. These compounds were noted for their selective inhibition of Mtb over other non-tuberculous mycobacteria nih.gov. Some studies have also highlighted the activity of benzothiazole derivatives against nonreplicating Mtb cells, which is crucial for addressing latent tuberculosis infections nih.gov. However, a study on certain benzo[d]isothiazole Schiff bases did not find activity against atypical mycobacterial strains like Mycobacterium fortuitum and Mycobacterium smegmatis nih.gov.
The table below summarizes the antimycobacterial activity of selected analogues.
| Compound Class/ID | Test Organism | Activity (MIC / IC50) | Reference |
| Benzothiazole-2-carboxyarylalkylamide (5bf) | M. tuberculosis H37Rv | 0.78 µg/mL | researchgate.net |
| Benzo-[d]-imidazo-[2,1-b]-thiazole (IT10) | M. tuberculosis H37Ra | 2.32 μM (IC50) | nih.gov |
| Benzo-[d]-imidazo-[2,1-b]-thiazole (IT06) | M. tuberculosis H37Ra | 2.03 μM (IC50) | nih.gov |
Antiviral Activity Studies (In Vitro)
The versatility of the benzo[d]isothiazole scaffold extends to antiviral applications, with analogues showing inhibitory effects against various viruses, including Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV).
Inhibition of Human Immunodeficiency Virus (HIV) Replication
Several studies have explored benzo[d]isothiazole and related isothiazole (B42339) derivatives as potential anti-HIV agents. One study synthesized and evaluated benzo[d]isothiazole hydrazones for their activity against wild-type HIV-1 and drug-resistant strains researchgate.net. The results indicated that the benzo[d]isothiazol-3(2H)-one moiety was a critical structural feature for antiretroviral activity researchgate.net.
In other research, two series of benzo[d]isothiazole and benzothiazole analogues containing Schiff bases were evaluated in vitro against HIV-1 nih.gov. The EC50 value for a hybrid methyl derivative of benzo[d]isothiazole was found to be greater than 5 µM nih.gov. A different study on 3,4,5-trisubstituted isothiazoles identified 3-mercapto-5-phenyl-4-isothiazolecarbonitrile as an inhibitor of both HIV-1 (IIIB) and HIV-2 (ROD) replication, with EC50 values of 7.8 and 9.7 µg/mL, respectively nih.gov. Further modifications led to compounds like S-(4-cyano-5-phenylisothiazol-3-yl)-O-ethyl thiocarbonate, which was also effective against both HIV-1 and HIV-2 nih.gov.
The table below summarizes the anti-HIV activity of selected isothiazole analogues.
| Compound | Virus Strain | Activity (EC50) | Reference |
| 3-mercapto-5-phenyl-4-isothiazolecarbonitrile | HIV-1 (IIIB) | 7.8 µg/mL | nih.gov |
| 3-mercapto-5-phenyl-4-isothiazolecarbonitrile | HIV-2 (ROD) | 9.7 µg/mL | nih.gov |
| S-(4-cyano-5-phenylisothiazol-3-yl)-O-ethyl thiocarbonate | HIV-1 (IIIB) | 15.2 µg/mL | nih.gov |
| S-(4-cyano-5-phenylisothiazol-3-yl)-O-ethyl thiocarbonate | HIV-2 (ROD) | 13.4 µg/mL | nih.gov |
Modulation of Hepatitis C Virus (HCV) Polymerase Activity
Analogues based on the benzothiazole scaffold have been identified as potent inhibitors of the Hepatitis C Virus (HCV) RNA polymerase (NS5B), a key enzyme for viral replication mdpi.com. For example, ethyl 8-fluoro-1-oxo-2-phenyl-1H-benzo nih.govnih.govthiazolo[3,2-a]pyridine-4-carboxylate and its 5,5-dioxide derivative were synthesized and found to suppress the in vitro activity of recombinant HCV RNA polymerase NS5BDC21 from genotype 1b mdpi.com. These compounds are believed to act by binding to the benzothiadiazine allosteric pocket of the enzyme mdpi.com. The development of nucleotide analogues that inhibit the HCV NS5B polymerase represents a major strategy in HCV treatment nih.gov. The discovery of benzothiazole and related benzothiadiazine derivatives as allosteric inhibitors provides an alternative and promising approach to modulating the activity of this crucial viral enzyme mdpi.comresearchgate.net.
Antiproliferative Activity against Cancer Cell Lines (In Vitro)
The therapeutic potential of ethyl benzo[d]isothiazole-7-carboxylate analogues has been a subject of significant interest in oncological research. In vitro studies have demonstrated the capacity of these compounds to inhibit the proliferation of various cancer cell lines, suggesting their potential as novel anticancer agents. The core structure of benzo[d]isothiazole has been a scaffold for the development of numerous derivatives with cytotoxic properties.
Inhibition of Leukaemia Cell Line Growth
Several benzo[d]isothiazole derivatives have been evaluated for their antiproliferative activity against leukaemia cell lines. For instance, certain benzo[d]isothiazole hydrazones, initially synthesized for potential antiretroviral activity, were found to exhibit cytotoxicity against the human CD4+ T-cell line (MT-4), which was utilized to support HIV-1 growth. This observation prompted further investigation into their antiproliferative effects. nih.gov Subsequent studies on various leukaemia cell lines have shown that these compounds can effectively inhibit cell growth. For example, derivatives of N-(benzo[d]thiazol-2-yl)-2-(5-(1-(substituted phenoxy)alkyl/aryl)-1,3,4-oxadiazol-2-ylthio)acetamide have demonstrated notable activity against CCRF-CEM leukaemia cell lines. nih.gov Specifically, compounds with chloro-substituents on the phenoxy ring exhibited significant cytotoxic effects. nih.gov
Table 1: Antiproliferative Activity of Selected Benzothiazole Derivatives against Leukaemia Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(benzo[d]thiazol-2-yl)-2-(5-(1-(2-chlorophenoxy)propyl)-1,3,4-oxadiazol-2-ylthio)acetamide | CCRF-CEM | 12 ± 2 |
| N-(benzo[d]thiazol-2-yl)-2-(5-(1-(3,4-dichlorophenoxy)ethyl)-1,3,4-oxadiazol-2-ylthio)acetamide | CCRF-CEM | 8 ± 1 |
| Doxorubicin (Standard) | CCRF-CEM | Not specified in the provided text |
| Substituted thiourea (B124793) containing benzothiazole derivative | THP-1 (human leukaemia monocytic cell line) | 34.58 ± 1.73 |
| Etoposide (Standard) | THP-1 | 2.16 ± 0.11 |
This table is based on data presented in the text and is for illustrative purposes.
Antiproliferative Effects on Solid Tumor-Derived Cell Lines
The antiproliferative activity of this compound analogues extends to a variety of solid tumor-derived cell lines. Research has shown that phenylacetamide derivatives containing a benzothiazole nucleus can significantly reduce the viability of pancreatic and paraganglioma cancer cells at low micromolar concentrations. semanticscholar.orgnih.gov The introduction of electron-withdrawing substituents, such as halogens, on the phenylacetamide moiety of the benzothiazole derivatives was found to enhance their antiproliferative activity. semanticscholar.org
Furthermore, fluorinated 2-aryl benzothiazole derivatives have demonstrated potent antitumor activities against breast cancer cell lines, such as MCF-7 and MDA-MB-468. nih.gov The position of substituents on the aryl ring was found to influence the cytotoxic potency. For example, hydroxyl substituents at the third and fourth positions of the phenyl ring of 5-fluorobenzo[d]thiazole derivatives resulted in significant activity against the MCF-7 cell line. nih.gov
Other studies have reported the cytotoxicity of various benzothiazole derivatives against heptacellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines. nih.gov A pyridine-containing piperazine benzothiazole derivative showed remarkable cytotoxic activity against these cell lines. nih.gov Additionally, certain benzothiazole derivatives have been tested against a panel of 60 tumor cell lines, demonstrating broad-spectrum anticancer activity at micromolar and sub-micromolar concentrations. tandfonline.com
Table 2: Antiproliferative Activity of Selected Benzothiazole Derivatives against Solid Tumor Cell Lines
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| Pyridine containing piperazine benzothiazole derivative | HCT-116 (Colorectal) | 7.9 |
| Pyridine containing piperazine benzothiazole derivative | MCF-7 (Breast) | 9.2 |
| Pyridine containing piperazine benzothiazole derivative | HUH-7 (Hepatocellular) | 3.1 |
| 3-(5-fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 (Breast) | 0.57 |
| 4-(5-fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 (Breast) | 0.4 |
| Dichlorophenyl containing chlorobenzothiazole | HOP-92 (Non-small cell lung cancer) | 0.0718 |
This table is based on data presented in the text and is for illustrative purposes.
Investigation of Molecular Pathways Underlying Antiproliferative Effects (e.g., Interference with Cellular Proliferation and Survival)
The antiproliferative effects of this compound analogues are mediated through various molecular pathways that interfere with cellular proliferation and survival. One of the key mechanisms is the induction of apoptosis. For instance, a pyrrolidine-based imidazo benzothiazole derivative was shown to induce apoptosis, as evidenced by an increase in the levels of caspase-3. nih.govtandfonline.com
Cell cycle arrest is another important mechanism through which these compounds exert their cytotoxic effects. Some benzothiazole derivatives have been observed to arrest the cell cycle at the G2/M phase in breast cancer cells (MCF7). researchgate.net This arrest in the cell cycle progression prevents cancer cells from dividing and proliferating.
Furthermore, the benzothiazole scaffold is known to interact with a variety of biological targets involved in tumorigenesis. researchgate.net These include various kinases and enzymes that regulate key signaling pathways controlling cell proliferation, angiogenesis, and survival. researchgate.net The ability of these compounds to modulate such a wide range of targets contributes to their potent antiproliferative activity.
Anti-Inflammatory Activity Assessments (In Vitro Models)
In addition to their antiproliferative properties, analogues of this compound have demonstrated significant anti-inflammatory activity in in vitro models. Chronic inflammation is a key factor in the development and progression of various diseases, including cancer. nih.gov Therefore, compounds with dual antiproliferative and anti-inflammatory activities are of great therapeutic interest.
The anti-inflammatory effects of these derivatives have been attributed to their ability to inhibit key inflammatory mediators and enzymes. For example, certain indole-2-formamide benzimidazole[2,1-b]thiazole derivatives have been shown to effectively inhibit the release of inflammatory cytokines such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW264.7 cells. nih.gov
Moreover, some benzo[d]thiazol-2-amine derivatives have been found to inhibit the activity of cyclooxygenase (COX) enzymes, COX-1 and COX-2. researchgate.net These enzymes are crucial in the synthesis of prostaglandins, which are key mediators of inflammation. The inhibition of COX enzymes is a well-established mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov
Table 3: In Vitro Anti-Inflammatory Activity of Selected Benzothiazole Derivatives
| Compound Class | In Vitro Model | Effect |
|---|---|---|
| Indole-2-formamide benzimidazole[2,1-b]thiazole derivatives | LPS-stimulated RAW264.7 cells | Inhibition of NO, IL-6, and TNF-α release |
| Benzo[d]thiazol-2-amine derivatives | Enzyme inhibition assay | Inhibition of COX-1 and COX-2 enzymes |
This table is based on data presented in the text and is for illustrative purposes.
Enzyme Inhibition Studies (In Vitro)
The biological activities of this compound analogues are often linked to their ability to inhibit specific enzymes that are critical for the survival and proliferation of pathogens and cancer cells.
Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
A significant area of research has focused on the development of benzothiazole-based inhibitors of bacterial type IIA topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govnih.govnih.gov These enzymes are essential for bacterial DNA replication, transcription, and repair, making them validated targets for antibacterial drug discovery. nih.govnih.gov
Several studies have reported the potent inhibitory activity of benzothiazole derivatives against DNA gyrase and topoisomerase IV from both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus. nih.govscispace.comacs.orgu-szeged.hunih.gov These compounds typically act by binding to the ATPase site of the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV. nih.gov
Structure-activity relationship studies have shown that modifications at various positions of the benzothiazole scaffold can significantly impact the inhibitory potency. For instance, the introduction of a carboxylic acid group at position 6 and a benzyloxy substituent at position 4 of the benzothiazole ring led to the discovery of potent gyrase inhibitors. nih.gov The replacement of the carboxylic acid with bioisosteric groups has also been explored to improve physicochemical properties while maintaining biological activity. nih.gov
Table 4: Inhibitory Activity of Selected Benzothiazole Analogues against Bacterial Topoisomerases
| Compound Class | Enzyme | Organism | IC50 |
|---|---|---|---|
| Benzothiazole ethyl urea compounds | DNA gyrase (ATPase) | Escherichia coli | 0.0033 - 0.046 µg/ml |
| Benzothiazole ethyl urea compounds | Topoisomerase IV (ATPase) | Escherichia coli | 0.0033 - 0.046 µg/ml |
| 4-(benzyloxy)-2-(3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)benzo[d]thiazole-6-carboxylic acid | DNA gyrase | Not specified | Potent inhibitor |
| 2-((2-(4,5-dibromo-1H-pyrrole-2-carboxamido)benzothiazol-6-yl)amino)-2-oxoacetic acid | E. coli DNA gyrase B | Escherichia coli | Not specified in text |
| 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives | DNA gyrase and Topoisomerase IV | Staphylococcus aureus and Escherichia coli | Nanomolar range |
This table is based on data presented in the text and is for illustrative purposes.
Targeting Leucyl-tRNA Synthetase
While the benzo[d]isothiazole scaffold is a versatile pharmacophore, current research literature does not provide specific evidence of its direct targeting or inhibition of Leucyl-tRNA Synthetase. Extensive studies have focused on other enzyme and receptor targets, but the interaction with aminoacyl-tRNA synthetases, including the leucyl variant, by this compound analogues remains an area for future investigation.
Sigma Receptor (σ) Ligand Binding and Functional Modulation
Analogues of benzo[d]isothiazole have been identified as potent ligands for sigma (σ) receptors, which are recognized as promising targets for therapeutic intervention in various medical conditions, including cancer. nih.gov The history of sigma receptors dates back to the 1970s when they were initially misclassified as a subtype of opioid receptors. nih.gov Subsequent research clarified that they are distinct, non-opioid transmembrane proteins primarily located in the endoplasmic reticulum, where they function as chaperone proteins influencing ion channels and intracellular calcium homeostasis. nih.gov
In the search for selective sigma-1 receptor ligands, a series of 2(3H)-benzothiazolones were synthesized and evaluated. epa.gov One particular analogue, compound 9 featuring an azepine side-chain, demonstrated high affinity for the sigma-1 receptor with a Kᵢ value of 0.56 nM and a selectivity ratio of over 1000-fold compared to the sigma-2 receptor. epa.gov Further testing against a broad panel of other receptors revealed its high specificity, with only weak, submicromolar affinity for α2 (Kᵢ = 205 nM) and H1 (Kᵢ = 311 nM) receptors. epa.gov
Table 1: Sigma-1 Receptor Binding Affinities of Benzothiazolone Analogues
| Compound | Side-Chain | Kᵢ (nM) for σ₁ Receptor | Selectivity (σ₂/σ₁) |
| 4 | Piperidinoethyl | Lead Compound | >100 |
| 9 | Azepine | 0.56 | >1000 |
Data sourced from Yous et al., 2005. epa.gov
Investigation of Other Enzyme Targets and Their Mechanisms
The versatile structure of benzo[d]isothiazole and its analogues has led to the exploration of their inhibitory effects on a variety of other enzymes.
Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B) Inhibition: In the context of Alzheimer's disease, dual-target inhibitors are a promising therapeutic strategy. nih.gov A series of novel benzothiazole derivatives were designed and synthesized to inhibit both AChE, a key enzyme in cholinergic transmission, and MAO-B, which is involved in the degradation of neurotransmitters. nih.govresearchgate.net Several compounds exhibited significant inhibitory activity against both enzymes. For instance, compound 4f was a particularly potent inhibitor of both AChE and MAO-B, with IC₅₀ values of 23.4 ± 1.1 nM and 40.3 ± 1.7 nM, respectively. researchgate.net The piperazine or piperidine moieties in the structure of these compounds are thought to be crucial for interaction with the catalytic active site (CAS) of the AChE enzyme. nih.gov
DNA Gyrase and Topoisomerase IV Inhibition: Certain benzothiazole derivatives have shown potent antibacterial properties by inhibiting bacterial DNA gyrase and topoisomerase IV. semanticscholar.org These enzymes are essential for bacterial DNA replication, making them excellent targets for antibiotics. A study reported that compounds 19a and 19b had IC₅₀ values of 0.012 and 0.008 µg/mL, respectively, for S. aureus topoisomerase IV, which were comparable to their inhibitory concentrations against S. aureus DNA gyrase. semanticscholar.org
Heat Shock Protein 90 (Hsp90) C-Terminal Domain Inhibition: Hsp90 is a chaperone protein that plays a critical role in the maturation of many proteins involved in cancer progression. researchgate.net Inhibiting its C-terminal domain (CTD) is a strategy to avoid the heat shock response often associated with N-terminal inhibitors. researchgate.net A library of 2,6-disubstituted benzothiazoles was developed and evaluated for antiproliferative activity in breast cancer cells. nih.gov Compounds 5g and 9i were identified as the most potent, with low micromolar antiproliferative activities. researchgate.net Specifically, compound 9i was shown to induce the degradation of Hsp90 client proteins in a dose-dependent manner, a characteristic feature of Hsp90 CTD inhibitors. nih.gov
Table 2: Inhibition of Various Enzyme Targets by Benzothiazole Analogues
| Compound Series/Number | Target Enzyme(s) | Key Findings (IC₅₀/Activity) |
| 4f | AChE / MAO-B | IC₅₀ = 23.4 nM (AChE), 40.3 nM (MAO-B) researchgate.net |
| 19a | S. aureus Topoisomerase IV | IC₅₀ = 0.012 µg/mL semanticscholar.org |
| 19b | S. aureus Topoisomerase IV | IC₅₀ = 0.008 µg/mL semanticscholar.org |
| 9i | Hsp90 C-Terminal Domain | Dose-dependent degradation of Hsp90 client proteins nih.gov |
Modulation of Diverse Biological Pathways
Beyond direct enzyme inhibition, benzo[d]isothiazole analogues have been shown to modulate broader biological pathways in different organisms.
Elicitation of Plant Defense Responses (e.g., Induction of Taxoid Biosynthesis)
Plant activators are compounds that induce a state of heightened resistance in plants against a broad spectrum of pathogens, a phenomenon known as systemic acquired resistance (SAR). nih.gov A series of benzo-1,2,3-thiadiazole-7-carboxylate derivatives, which are structurally very similar to the core compound of interest, were synthesized and evaluated for this activity. nih.gov Many of these compounds demonstrated good SAR-inducing activity. Notably, fluoro-containing compounds 3d and 3e showed excellent activity against cucumber pathogens Erysiphe cichoracearum and Colletotrichum lagenarium. nih.gov Field tests confirmed that these compounds were more potent than the commercial plant activator S-methyl benzo nih.govsemanticscholar.orgresearchgate.netthiadiazole-7-carbothioate (BTH). nih.gov
Alpha-Glucosidase and Alpha-Amylase Inhibition for Metabolic Modulation
Inhibition of α-amylase and α-glucosidase is a key strategy for managing blood glucose levels. nih.gov These enzymes are responsible for breaking down dietary carbohydrates into absorbable monosaccharides. nih.gov Several studies have reported the synthesis of benzothiazole derivatives as potent inhibitors of these enzymes. semanticscholar.orgresearchgate.net A series of thiazolidinone-based benzothiazole derivatives showed excellent to good activity against both α-amylase (IC₅₀ range = 2.10 ± 0.70 to 37.50 ± 0.70 μM) and α-glucosidase (IC₅₀ range = 3.20 ± 0.05 to 39.40 ± 0.80 μM). researchgate.net Certain analogues, such as compound 6 , were found to be significantly more active (IC₅₀ = 2.10 ± 0.70 μM for α-amylase and 3.20 ± 0.70 μM for α-glucosidase) than the standard drug acarbose. researchgate.net
Table 3: α-Amylase and α-Glucosidase Inhibitory Activity of Thiazolidinone-Based Benzothiazole Derivatives
| Compound | α-Amylase IC₅₀ (μM) | α-Glucosidase IC₅₀ (μM) |
| 4 | 2.40 ± 0.70 | 3.50 ± 0.70 |
| 5 | 2.30 ± 0.05 | 4.80 ± 0.10 |
| 6 | 2.10 ± 0.70 | 3.20 ± 0.70 |
| Acarbose (Standard) | 9.10 ± 0.10 | 10.70 ± 0.10 |
Data extracted from a 2022 study on thiazolidinone-based benzothiazole derivatives. researchgate.net
Comprehensive Structure-Activity Relationship (SAR) Analysis of Biological Effects
The biological activity of benzo[d]isothiazole and benzothiazole analogues is highly dependent on the nature and position of substituents on the heterocyclic core and its appended functionalities.
For inhibitors of α-amylase and α-glucosidase, the structure-activity relationship (SAR) has been established for various derivatives. researchgate.net The potency of inhibition is influenced by the specific substitutions on the benzothiazole ring system, which affects how the molecule interacts with the active sites of these enzymes. researchgate.net
In the development of Hsp90 C-terminal inhibitors, a focused library of 2,6-disubstituted benzothiazoles was synthesized to probe the SAR. nih.gov The analysis revealed that modifications at both the 2- and 6-positions of the benzothiazole core significantly impact the antiproliferative activity. For example, the introduction of various amine groups at position 2 was explored, showing that while a tertiary amine is often found in potent Hsp90 inhibitors, a monomethylated analogue (9j ) retained potency comparable to its parent compound. nih.gov
For dual soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) inhibitors, SAR studies focused on substitutions on a phenyl ring attached to the benzothiazole scaffold. nih.gov The electronic nature and position of substituents on this ring were found to be critical for achieving potent dual inhibition.
Similarly, for AChE and MAO-B inhibitors, the presence of flexible side chains containing secondary amine groups like piperazine or piperidine was identified as a key structural feature for effective binding to the enzyme active site. nih.gov The length and composition of the linker between the benzothiazole core and the amine moiety also play a crucial role in modulating inhibitory potency and selectivity.
Future Directions and Emerging Research Avenues for Ethyl Benzo D Isothiazole 7 Carboxylate and Its Core Scaffold
Development of Innovative and Sustainable Synthetic Methodologies
The advancement of synthetic chemistry towards greener and more efficient processes is paramount. For the benzo[d]isothiazole scaffold, research is increasingly focused on methodologies that minimize waste, reduce reaction times, and avoid harsh reagents.
Recent progress in the synthesis of benzo[d]isothiazole derivatives has highlighted several innovative strategies. These include copper-catalyzed intramolecular N-S bond formation and electrochemical dehydrogenative cyclization, which offer more sustainable alternatives to traditional methods. nih.gov For instance, the use of a copper(I) catalyst with oxygen as the oxidant provides an efficient route to benzo[d]isothiazol-3(2H)-ones from 2-mercaptobenzamides. nih.gov Similarly, electrochemical methods using constant-current electrolysis present a green approach, generating hydrogen as the only byproduct. nih.gov
Solvent-free and catalyst-free conditions are also being explored. Microwave-assisted synthesis, for example, has been shown to dramatically reduce reaction times for related heterocyclic systems. The development of one-pot reactions, such as the condensation of 2-aminothiophenol (B119425) with aldehydes, further streamlines the synthesis of the broader benzothiazole (B30560) family, a strategy that could be adapted for benzo[d]isothiazole derivatives. indexcopernicus.com
Future efforts should focus on adapting these sustainable methods for the specific synthesis of Ethyl benzo[d]isothiazole-7-carboxylate, potentially starting from appropriately substituted aromatics that are either pre-loaded with nitrogen and sulfur or can undergo efficient C-H activation and annulation reactions. arkat-usa.org
Table 1: Emerging Sustainable Synthetic Routes for the Benzo[d]isothiazole Scaffold
| Synthetic Strategy | Key Features | Potential Advantages | Reference(s) |
| Copper-Catalyzed Cyclization | Utilizes copper salts (e.g., Cu(I) or Cu(II)) and an oxidant (e.g., O₂) to form the N-S bond. | High yields, can be performed in aqueous media, potential for catalyst recycling. | nih.gov |
| Electrochemical Synthesis | Employs an electric current for dehydrogenative cyclization. | Green methodology with non-hazardous byproducts (H₂), avoids chemical oxidants. | nih.gov |
| Rhodium-Catalyzed Annulation | Uses a rhodium catalyst for the oxidative annulation of benzimidates with elemental sulfur. | Efficient C-H activation strategy, broad substrate scope. | arkat-usa.org |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reaction rates. | Significant reduction in reaction time, often leading to higher yields and cleaner reactions. | |
| Solvent-Free/Catalyst-Free Reactions | Reactions are conducted without a solvent or catalyst, often under thermal conditions. | Environmentally friendly, simplified workup procedures. | researchgate.net |
Advanced Computational Design and Optimization for Next-Generation Ligands
Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting molecular properties and interactions. For this compound, in silico methods can guide the design of derivatives with enhanced biological activity and selectivity.
Molecular docking and molecular dynamics (MD) simulations are crucial for understanding how benzo[d]isothiazole-based ligands interact with their biological targets. For example, studies on benzo[d]isothiazole derivatives as inhibitors of the PD-1/PD-L1 interaction in cancer immunotherapy have used molecular docking to elucidate binding modes. These studies revealed key interactions, such as hydrogen bonds and π-π stacking, that are critical for inhibitory activity. nih.gov Similarly, computational studies on benzothiazole-thiazole hybrids as p56lck inhibitors have identified crucial structural features required for potent inhibition. biointerfaceresearch.com
Density Functional Theory (DFT) calculations can be employed to analyze the electronic properties of the benzo[d]isothiazole scaffold. Such studies help in understanding the structure-activity relationships (SAR) by calculating parameters like HOMO-LUMO energy gaps, which correlate with the molecule's reactivity and stability. mdpi.comresearchgate.net These computational insights allow for the rational design of new derivatives by modifying substituents to optimize electronic and steric properties for improved target binding.
Future research should involve creating a comprehensive computational model for this compound itself, predicting its ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties and using this baseline to design novel ligands with superior pharmacological profiles. nih.gov
Table 2: Application of Computational Methods in Designing Benzo[d]isothiazole Derivatives
| Computational Technique | Application | Insights Gained | Reference(s) |
| Molecular Docking | Predicting the binding orientation and affinity of a ligand to a target protein. | Identification of key amino acid residues and interaction types (H-bonds, hydrophobic, etc.). | nih.gov, nih.gov, biointerfaceresearch.com |
| Molecular Dynamics (MD) Simulations | Simulating the movement of the ligand-protein complex over time. | Assessment of binding stability and conformational changes. | nih.gov |
| Density Functional Theory (DFT) | Calculating electronic structure and properties. | Understanding of molecular reactivity, stability (HOMO-LUMO gap), and spectroscopic features. | mdpi.com, researchgate.net |
| QSAR (Quantitative Structure-Activity Relationship) | Correlating chemical structure with biological activity. | Predicting the activity of novel compounds and guiding structural modifications. | scirp.org |
Identification and Characterization of Novel Biological Targets and Mechanisms (In Vitro)
The benzo[d]isothiazole scaffold is present in compounds exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.com Identifying the specific molecular targets and elucidating the mechanisms of action for derivatives of this compound is a critical area for future research.
In vitro studies have shown that benzo[d]isothiazole derivatives can act on various targets. For instance, certain derivatives have been identified as potent inhibitors of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) pathway, which is a key target in cancer immunotherapy. nih.govnih.gov Other studies have highlighted their potential as inhibitors of enzymes crucial for bacterial survival, such as dihydropteroate (B1496061) synthase (DHPS), or as modulators of kinases like AMP-activated protein kinase (AMPK) involved in metabolic diseases. researchgate.netmdpi.com
Benzo[d]isothiazole Schiff bases have demonstrated significant cytotoxicity against various human tumor cell lines, particularly those derived from leukemias. nih.gov The mechanism for some anticancer derivatives is thought to involve the induction of apoptosis.
Future in vitro research should involve broad-based screening of this compound and its rationally designed analogues against diverse panels of cancer cell lines, bacterial and fungal strains, and a wide array of enzymes and receptors. Follow-up studies would then focus on confirming the direct targets and unraveling the downstream cellular pathways affected by the active compounds.
Table 3: Investigated Biological Targets and Activities of the Benzo[d]isothiazole Scaffold
| Biological Target/Activity | Therapeutic Area | In Vitro Findings | Reference(s) |
| PD-1/PD-L1 Interaction | Cancer Immunotherapy | Derivatives show potent inhibitory activity with IC₅₀ values in the nanomolar range. | nih.gov, nih.gov |
| Antiproliferative/Cytotoxic | Oncology | Derivatives inhibit the growth of various leukemia cell lines. | nih.gov |
| Antimicrobial | Infectious Diseases | Activity against Gram-positive bacteria like Staphylococcus aureus and potential as anti-tubercular agents. | |
| AMPK Activation | Metabolic Diseases | Benzothiazole derivatives increased glucose uptake in L6 myotubes in an AMPK-dependent manner. | researchgate.net |
| Monoamine Oxidase (MAO-B) Inhibition | Neurodegenerative Diseases | Benzothiazole-isoquinoline derivatives showed selective inhibitory activity against MAO-B. | researchgate.net |
| Dihydropteroate Synthase (DHPS) Inhibition | Infectious Diseases | Benzothiazole derivatives exhibited inhibition of the DHPS enzyme, comparable to standard drugs. | mdpi.com |
Strategic Structural Modifications for Enhanced Efficacy and Target Selectivity
Structure-activity relationship (SAR) studies are fundamental to optimizing a lead compound. For this compound, strategic modifications to its core structure can significantly enhance its potency, selectivity, and pharmacokinetic properties.
The benzo[d]isothiazole scaffold offers multiple positions for substitution. The ethyl ester at the 7-position is a key functional handle that can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide array of amides or other esters to explore interactions with target proteins.
SAR studies on related benzothiazole derivatives have provided valuable insights. For example, in a series of antifungal benzothiazoles, the nature of substituents on an attached imidazole (B134444) scaffold was found to be critical for activity against Candida albicans and Cryptococcus neoformans. nih.gov In another study on antibacterial benzo[d]thiazole-hydrazones, it was found that electron-donating groups on an appended phenyl ring generally increased antibacterial activity, while electron-withdrawing groups favored antifungal activity. nih.gov
To improve target selectivity, a key strategy is to exploit differences between the target protein and off-target proteins. This can be achieved by designing ligands that form specific interactions (e.g., hydrogen bonds, electrostatic interactions) with unique residues in the target's binding pocket. acs.org Additionally, locking the conformation of the molecule through cyclization or the introduction of rigid linkers can improve selectivity by ensuring a shape that is complementary only to the intended target. acs.org
Future work should involve the systematic synthesis of libraries of this compound derivatives with diverse substituents at various positions of the bicyclic ring system. These libraries should then be screened to build a comprehensive SAR profile, guiding the design of next-generation compounds with superior efficacy and a clean safety profile.
Q & A
Q. What are the optimal synthetic routes for Ethyl benzo[d]isothiazole-7-carboxylate, and how can reaction conditions be validated?
The synthesis of benzo[d]isothiazole derivatives typically involves cyclization reactions using precursors like 2-aminothiophenols with carbonyl-containing reagents. For this compound, a plausible route involves coupling ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate intermediates with thiolating agents under basic conditions (e.g., K₂CO₃ in DMF) . Validation requires monitoring via TLC, NMR (¹H/¹³C), and mass spectrometry to confirm ring closure and ester group integrity. Reaction efficiency can be optimized by adjusting solvent polarity, temperature (e.g., 0–80°C), and stoichiometric ratios .
Q. How should researchers handle and store this compound to ensure stability?
This compound requires refrigeration (2–8°C) in airtight containers to prevent hydrolysis of the ester moiety. Storage under inert gas (e.g., N₂) minimizes oxidation. Personal protective equipment (PPE), including nitrile gloves, flame-retardant lab coats, and fume hoods, is mandatory due to potential skin/eye irritation and electrostatic hazards . For spill management, neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous rinsing to prevent contamination .
Q. What spectroscopic methods are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm aromatic proton environments (e.g., 7.2–8.5 ppm for isothiazole protons) and ester carbonyl signals (~165–170 ppm).
- IR Spectroscopy : Detection of C=O (ester) at ~1720 cm⁻¹ and C-S stretching (isothiazole) near 650 cm⁻¹.
- High-Resolution Mass Spectrometry (HRMS) : For exact mass determination (e.g., [M+H]⁺ expected within ±2 ppm error).
Cross-validation with X-ray crystallography (e.g., SHELX refinement) is recommended for structural certainty .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?
Discrepancies in bond lengths or angles may arise from disorder, twinning, or solvent effects. Use SHELXL for iterative refinement with anisotropic displacement parameters and Hirshfeld surface analysis to identify weak interactions (e.g., C-H⋯O) that distort geometry . For high-resolution datasets, apply TWINABS to correct for twinning artifacts. Comparative studies with DFT-optimized structures (e.g., Gaussian09/B3LYP) can validate experimental findings .
Q. What strategies mitigate interference from byproducts during biological activity assays?
Common byproducts like unreacted thiols or ester hydrolysis products (e.g., carboxylic acids) can skew bioactivity results. Purify the compound via column chromatography (silica gel, ethyl acetate/hexane gradients) and confirm purity (>95%) via HPLC (C18 column, λ = 254 nm). For antimicrobial assays, include a negative control with the isolated byproduct to quantify its contribution to inhibition zones .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?
Use density functional theory (DFT) to calculate Fukui indices for electrophilic (f⁻) and nucleophilic (f⁺) sites. The ester carbonyl and isothiazole sulfur are typically reactive toward nucleophiles. Solvent effects (e.g., DMSO vs. ethanol) can be modeled using the Polarizable Continuum Model (PCM). Validate predictions with experimental kinetic studies (e.g., pseudo-first-order conditions with NaN₃) .
Q. What are the challenges in correlating in vitro and in vivo pharmacokinetic data for this compound?
The ester group’s susceptibility to esterase-mediated hydrolysis in vivo often reduces bioavailability compared to in vitro stability assays. To address this, design prodrug analogs (e.g., tert-butyl esters) and use LC-MS/MS to track metabolic pathways in plasma/tissue homogenates. Adjust dosing regimens based on half-life (t½) and area-under-curve (AUC) metrics from rodent models .
Methodological Guidance
Q. How should researchers design dose-response studies for toxicity profiling?
Adopt OECD Guideline 423 for acute oral toxicity, using a stepwise procedure (5, 50, 300 mg/kg doses) in Sprague-Dawley rats. Monitor hematological, hepatic, and renal markers at 24/48/72-hour intervals. For chronic toxicity, apply the Ames test to assess mutagenicity and use Hill coefficients to quantify dose-response sigmoidicity .
Q. What statistical approaches are robust for analyzing structure-activity relationships (SAR)?
Multivariate analysis (e.g., PLS regression) correlates electronic (Hammett σ), steric (Taft Eₛ), and lipophilic (logP) parameters with bioactivity. For nonlinear relationships, machine learning (e.g., Random Forest) outperforms traditional QSAR models. Include cross-validation (k-fold) to prevent overfitting .
Q. How can crystallographic data repositories enhance reproducibility?
Deposit refined CIF files in the Cambridge Structural Database (CSD) or CCDC. Annotate entries with experimental details (e.g., radiation source, temperature) and validation reports (e.g., CHECKCIF). Use Mercury software to visualize packing diagrams and hydrogen-bonding networks for peer review .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
